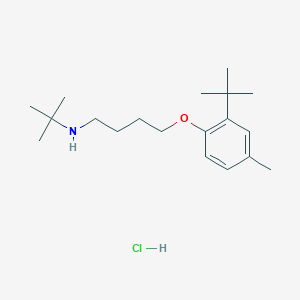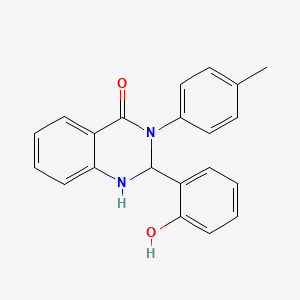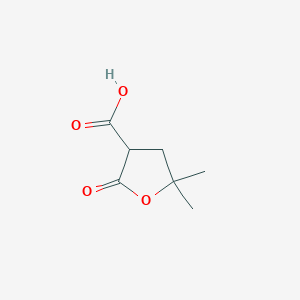
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MPPP has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system.
作用机制
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act primarily as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release and activity. This increased activity can result in a variety of biochemical and physiological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in the mesolimbic reward pathway. This increased activity can result in feelings of pleasure and reward, which can be useful for studying the mechanisms of addiction.
实验室实验的优点和局限性
One of the major advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research is its ability to selectively target dopamine receptors in the brain. This allows researchers to study the effects of dopamine on various aspects of the nervous system in a controlled and precise manner. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for abuse and addiction. Therefore, it is important to use 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in a controlled and responsible manner to minimize the risk of abuse.
未来方向
There are many potential future directions for research involving 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, researchers could investigate the potential therapeutic uses of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine for treating various neurological disorders, such as Parkinson's disease. Additionally, researchers could investigate the potential effects of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Finally, researchers could investigate the potential for developing new drugs based on the structure and mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine.
合成方法
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with 3-phenyl-2-propen-1-amine under appropriate conditions. This reaction yields 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder that can be purified using standard laboratory techniques.
科学研究应用
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used extensively in scientific research to study a variety of topics related to the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to investigate the role of dopamine receptors in drug addiction and the effects of various drugs on the central nervous system. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to study the mechanisms of action of various drugs and to identify potential targets for drug development.
属性
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-21(19-23-11-6-3-7-12-23)20-25-17-15-24(16-18-25)14-8-13-22-9-4-2-5-10-22/h2-13,19H,14-18,20H2,1H3/b13-8+,21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNAYPWGSIPEP-FIIWLBIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)

![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)


![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)